Ethylbenzene-d10
Description
Ethylbenzene-d10 (C₈D₁₀) is a fully deuterated isotopologue of ethylbenzene, where all hydrogen atoms are replaced with deuterium (²H). It has a molecular weight of 116.23 g/mol, a density of 0.949 g/mL at 25°C, and a boiling point of 134.6°C . Its primary applications include:
- NMR spectroscopy: As a solvent due to its high isotopic purity (≥99 atom% D), enabling precise analysis of molecular structures and dynamics .
- Analytical chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile organic compounds (e.g., BTEX) .
- Mechanistic studies: To investigate kinetic isotope effects (KIEs) in chemical reactions, such as hydrogen atom transfer (HAT) processes .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-CFTAVCBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014856 | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25837-05-2 | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25837-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025837052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Heterogeneous Catalysis with Deuterium Gas
Palladium (Pd) and platinum (Pt) catalysts facilitate the exchange of hydrogen atoms in ethylbenzene with deuterium gas (D₂) under controlled conditions. The reaction typically occurs at elevated temperatures (150–250°C) and pressures (10–50 bar). A study demonstrated that Pd/Al₂O₃ catalysts achieve >95% deuteration efficiency after 24 hours.
Table 1: Reaction Conditions for Heterogeneous Catalytic Exchange
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Pd/Al₂O₃ | 200 | 30 | 24 | 95 |
| Pt/C | 180 | 20 | 36 | 88 |
| Rh/SiO₂ | 220 | 40 | 18 | 92 |
Homogeneous Catalysis in Acidic Media
Deuterium exchange can also occur in acidic deuterated solvents (e.g., D₂SO₄/D₂O). The acidic environment protonates the aromatic ring, enabling reversible H/D exchange. This method is less common due to side reactions such as sulfonation but remains viable for partial deuteration.
Stepwise Synthesis from Deuterated Precursors
Synthesizing this compound from deuterated building blocks ensures precise control over isotopic labeling.
Friedel-Crafts Alkylation with Deuterated Reagents
The alkylation of benzene-d₆ with ethylene-d₄ in the presence of a Lewis acid catalyst (e.g., AlCl₃) produces this compound. This method mirrors industrial ethylbenzene production but uses fully deuterated reactants:
Key Parameters :
-
Temperature: 50–80°C
-
Reaction time: 6–12 hours
-
Yield: 70–85%
Reduction of Deuterated Styrene
Styrene-d₈ (C₈D₈) undergoes catalytic hydrogenation with deuterium gas to yield this compound:
This method avoids isotopic dilution, ensuring >99% deuterium incorporation.
Isotopic Enrichment via Distillation and Chromatography
Post-synthetic purification is essential to achieve high isotopic purity.
Fractional Distillation
This compound is separated from partially deuterated byproducts using high-efficiency distillation columns. A study reported a 99.2% purity yield after three successive distillations at 136–138°C.
Preparative Gas Chromatography
Gas chromatography with deuterium-selective stationary phases (e.g., porous layer open tubular columns) resolves isotopic isomers. This method is preferred for small-scale laboratory purification.
Challenges and Innovations in Industrial-Scale Production
Catalyst Deactivation
Catalyst poisoning by sulfur impurities or coke formation remains a bottleneck. Recent advances in zeolite-based catalysts (e.g., ZSM-5) improve stability and reduce side reactions.
Cost-Efficiency of Deuterium Sources
The high cost of D₂ gas and deuterated solvents drives research into recycling protocols. Membrane-based separation systems now recover >80% of unreacted D₂ from exhaust streams.
Analytical Validation of Deuteration Efficiency
Mass Spectrometry (MS)
High-resolution MS quantifies deuterium incorporation by analyzing the molecular ion cluster (C₈D₁₀⁺, m/z = 116.23). A deviation of <0.5% from theoretical values confirms isotopic purity.
NMR Spectroscopy
¹H NMR spectra of this compound should show no residual proton signals. ¹³C NMR confirms structural integrity, with chemical shifts matching non-deuterated ethylbenzene.
Chemical Reactions Analysis
Ethylbenzene-d10 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.
Reduction: Reduction of this compound can yield ethylcyclohexane-d10.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
NMR Spectroscopy
Ethylbenzene-d10 is predominantly used as a solvent in NMR spectroscopy due to its deuterium content, which suppresses background signals and enhances spectral clarity. The compound's ability to provide sharp and distinct peaks makes it invaluable for studying molecular structures and dynamics.
Key Benefits:
- Reduced Background Noise: The absence of hydrogen atoms minimizes interference in spectra, allowing for clearer readings.
- Kinetic Isotope Effects (KIE): Researchers utilize this compound to investigate reaction mechanisms by analyzing differences in reaction rates between deuterated and non-deuterated compounds. For instance, studies have shown that the KIE can indicate whether C-H bond cleavage is rate-limiting in oxidation reactions involving manganese(V)-oxo porphyrins .
Chemical Reaction Mechanisms
The compound serves as a crucial tool for elucidating reaction pathways and intermediates in organic chemistry. Its deuterium atoms allow chemists to trace the movement of atoms during chemical reactions, providing insights into mechanisms that would be difficult to observe otherwise.
Applications:
- Oxidation Studies: this compound can be oxidized to form acetophenone-d10 and other derivatives, helping researchers understand the kinetics and mechanisms of oxidation reactions.
- Substitution Reactions: It participates in electrophilic aromatic substitution reactions, facilitating the study of reaction dynamics under various conditions.
Environmental Monitoring
In environmental science, this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. It aids in the quantification of volatile organic compounds (VOCs) in air samples, contributing to studies on air quality and pollution.
Case Studies:
- In a study assessing indoor exposure to nitrogen dioxide, this compound was employed as an internal standard to ensure accurate measurement of VOC concentrations .
- Another research project utilized this compound to analyze odorous volatile aromatic compounds (OVACs) through headspace solid-phase microextraction techniques .
Toxicological Research
This compound is also relevant in toxicological studies where its non-deuterated counterpart has been associated with various health risks. By using the deuterated form, researchers can trace metabolic pathways and potential toxic effects without the confounding variables introduced by hydrogen isotopes.
Findings:
Mechanism of Action
The mechanism of action of ethylbenzene-d10 is primarily related to its use as a solvent and internal standard in analytical techniques. In NMR spectroscopy, the deuterium atoms in this compound do not produce significant signals, allowing for clearer observation of the sample being studied . In GC-MS, this compound serves as a reference compound to quantify the concentration of analytes in a sample .
Comparison with Similar Compounds
Non-Deuterated Ethylbenzene (C₈H₁₀)
Key Differences :
Partially Deuterated Analogues (e.g., Ethylbenzene-d5)
Ethylbenzene-d5 (C₈H₅D₅) contains partial deuteration, typically on the benzene ring or ethyl group. Differences include:
Other Deuterated Aromatics
Structurally Similar Alkylbenzenes in Pharmacokinetics
This compound’s physiologically based pharmacokinetic (PBPK) modeling used six structurally related compounds (e.g., xylenes, trimethylbenzenes) . Differences include:
- Metabolic Pathways : Longer alkyl chains (e.g., propylbenzene) undergo ω-oxidation, while this compound primarily undergoes benzylic oxidation .
- Volatility : this compound’s lower vapor pressure compared to toluene-d8 enhances environmental persistence .
Research Findings and Data Tables
Table 1: NMR Relaxation Properties of Deuterated Aromatics
| Compound | Longitudinal Relaxation (R₁₅₀/R₀) | Transverse Relaxation (R₁₅₀/R₀²) |
|---|---|---|
| Benzene-d6 | 1.05 | 1.00 |
| Toluene-d8 | 0.98 | 0.92 |
| This compound | 0.95 | 0.85 |
Interpretation : Increased aliphatic chain length reduces transverse relaxation rates due to enhanced molecular mobility.
Table 2: Analytical Recovery Rates of Deuterated Standards
| Compound | Recovery Efficiency (%) |
|---|---|
| This compound | 70.9 ± 13.0 |
| Naphthalene-d8 | 85.2 ± 9.5 |
| 1,2,4,5-Tetramethylbenzene-d14 | 78.4 ± 11.2 |
Interpretation : this compound’s moderate recovery highlights its suitability for volatile aromatic quantification in complex matrices.
Biological Activity
Ethylbenzene-d10 is a deuterated derivative of ethylbenzene, primarily utilized in scientific research, especially in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic composition allows for enhanced clarity in spectroscopic studies and provides insights into various biochemical pathways and mechanisms. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Formula : C8D10
- Molecular Weight : 116.23 g/mol
- CAS Number : 25837-05-2
- Uses : Primarily used in NMR spectroscopy and metabolic studies to trace the fate of deuterated compounds in biological systems .
This compound exhibits several biological activities that are crucial for understanding its role in various biochemical processes:
- Photodissociation : Studies have shown that this compound can undergo photodissociation at specific wavelengths (193 nm and 248 nm), which has implications for understanding its behavior under different light conditions.
-
Biochemical Pathways :
- The degradation of ethylbenzene involves anaerobic processes where it is converted to 1-phenylethanol and subsequently to benzoate or benzoyl-CoA, intermediates that play significant roles in the metabolism of aromatic hydrocarbons.
- This compound is particularly useful in studying the kinetic isotope effect (KIE) during oxidation reactions, providing insights into reaction mechanisms involving manganese(V)-oxo porphyrins.
Pharmacokinetics
This compound's pharmacokinetic profile is similar to that of its non-deuterated counterpart, with notable differences due to deuteration:
- Absorption and Distribution : The compound can interact with transporters or binding proteins, influencing its localization within biological systems. It is known to be directed towards specific cellular compartments due to targeting signals.
- Metabolism : The non-deuterated form primarily undergoes oxidation, which is also applicable to this compound. It can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.
Toxicological Studies
Research indicates that exposure to ethylbenzene can lead to various health effects. A study by the U.S. National Toxicology Program found that inhalation of ethylbenzene at high concentrations resulted in increased tumor incidence in male mice and liver tumors in female mice . Although these findings pertain to the non-deuterated form, they provide context for understanding potential risks associated with ethylbenzene derivatives.
Biological Monitoring
A study focusing on biological monitoring established a biological tolerance (BAT) value for ethylbenzene exposure. The BAT value was set at 1.5 mg/l for blood concentration, highlighting the importance of monitoring exposure levels through metabolites such as mandelic acid (MA) and phenylglyoxylic acid (PGA) . This approach can be adapted for studying this compound's effects on biological systems.
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound | Molecular Formula | Uses | Key Features |
|---|---|---|---|
| Ethylbenzene | C8H10 | Solvent, precursor | Non-deuterated form |
| This compound | C8D10 | NMR spectroscopy, metabolic tracing | Deuterated for enhanced spectral clarity |
| Toluene-d8 | C7D8 | Solvent, NMR studies | Similar applications as this compound |
| Benzene-d6 | C6D6 | Solvent, chemical synthesis | Used as a solvent in NMR studies |
Q & A
Basic: What are the primary analytical applications of Ethylbenzene-d10 in experimental chemistry?
Answer: this compound is widely used as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile aromatic compounds due to its isotopic purity (99 atom% D). For example, in headspace solid-phase microextraction (HS-SPME), it minimizes matrix interference by matching the chemical behavior of non-deuterated analogs while providing distinct mass spectral signatures . Methodologically, researchers should validate its compatibility with target analytes by testing recovery rates under varying extraction temperatures (e.g., 40–80°C) and fiber coatings (e.g., PDMS vs. CAR/PDMS) .
Basic: How is isotopic purity of this compound validated in NMR studies?
Answer: Isotopic purity is confirmed via <sup>1</sup>H NMR by analyzing residual proton signals in the deuterated compound. A purity of 99 atom% D corresponds to ≤1% <sup>1</sup>H contamination. Researchers should compare integrated peak areas of residual protons (e.g., δ 1.2 ppm for CH3 groups) against deuterated signals. For precise quantification, internal standards like tetramethylsilane (TMS) and solvent suppression techniques are recommended to minimize baseline noise .
Advanced: What experimental challenges arise when studying H/D exchange kinetics of this compound in acidic zeolites?
Answer: Key challenges include:
- Temperature-dependent reversibility: At 303–393K, H/D exchange rates vary nonlinearly due to competing adsorption/desorption dynamics. Researchers must use in situ FTIR or solid-state NMR to monitor OH/OD group transformations in real time .
- Acid site heterogeneity: Zeolite frameworks (e.g., H-ZSM-5 vs. H-Y) exhibit varying Brønsted acid strengths, affecting exchange efficiency. Calibrate using probe molecules (e.g., pyridine) to quantify acid site density before experiments .
- Data contradictions: Discrepancies between theoretical and observed exchange rates may stem from pore diffusion limitations. Apply kinetic models (e.g., Langmuir-Hinshelwood) to distinguish surface vs. bulk diffusion effects .
Advanced: How can researchers optimize deuteration levels in this compound for photodissociation studies at 193 nm vs. 248 nm?
Answer:
- Wavelength-specific fragmentation: At 193 nm, C-D bond cleavage dominates due to higher photon energy, requiring ≥99.5% deuteration to avoid <sup>1</sup>H interference. At 248 nm, C-C bond scission is prevalent; here, 98% deuteration suffices.
- Methodological steps:
Advanced: How should conflicting data on this compound’s solvent effects in NMR be resolved?
Answer: Contradictions often stem from solvent deuteration gradients or paramagnetic impurities. To address this:
- Standardize solvent preparation: Use high-purity deuterated solvents (e.g., DMSO-d6) and degas samples to eliminate oxygen-induced shifts.
- Control experiments: Compare chemical shifts in this compound with non-deuterated ethylbenzene under identical conditions.
- Statistical validation: Apply multivariate analysis (e.g., PCA) to isolate solvent-specific vs. compound-specific effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Acute toxicity mitigation: Use fume hoods for volatile organic compound (VOC) containment and wear nitrile gloves to prevent dermal absorption.
- Waste disposal: Collect contaminated solvents in halogen-free containers for incineration, adhering to EPA guidelines for deuterated aromatics .
Advanced: How can researchers design a scoping review to evaluate this compound’s applications across heterogeneous catalysis studies?
Answer:
- Framework: Follow PRISMA-ScR guidelines, focusing on PICO elements:
- Population: this compound in catalytic systems (e.g., zeolites, metal oxides).
- Intervention: H/D exchange, dehydrogenation.
- Comparison: Non-deuterated ethylbenzene.
- Outcome: Kinetic isotope effects (KIE), selectivity ratios.
- Data synthesis: Use tools like Covidence to categorize studies by catalyst type, temperature range, and isotopic labeling efficiency. Highlight gaps, such as limited data on this compound in biocatalysis .
Basic: What criteria define a rigorous hypothesis for this compound-based mechanistic studies?
Answer: A hypothesis must be FINER :
- Feasible: Testable with accessible tools (e.g., GC-MS, NMR).
- Novel: Explores understudied areas (e.g., this compound in electrochemical vs. thermal catalysis).
- Ethical: Complies with chemical safety regulations.
- Relevant: Addresses isotopic tracer theory or KIE quantification .
Advanced: What statistical methods are optimal for analyzing this compound’s role in environmental fate studies?
Answer:
- Multivariate regression: To correlate deuteration levels with biodegradation rates in soil/water matrices.
- Error analysis: Quantify uncertainties in GC-MS peak integration using the Horwitz equation for reproducibility.
- Contradictory data resolution: Apply Grubbs’ test to identify outliers in replicate measurements .
Advanced: How can isotopic interference be minimized when using this compound in multi-component VOC analysis?
Answer:
- Chromatographic optimization: Adjust column polarity (e.g., DB-624 for polar VOCs) to separate this compound from co-eluting analytes.
- Mass spectral deconvolution: Use software like AMDIS to resolve overlapping fragments (e.g., m/z 98 for C7D7<sup>+</sup> vs. m/z 91 for toluene).
- Validation: Spike recovery tests with known concentrations of target analytes to confirm method specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
